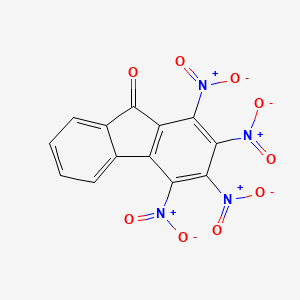

1,2,3,4-Tetranitro-9H-fluoren-9-one

Description

Contextualization of 9H-Fluoren-9-one Derivatives in Organic Chemistry

9H-fluoren-9-one is a polycyclic aromatic ketone, characterized by a fluorene (B118485) framework with a carbonyl group at the C9 position. ebi.ac.uk This core structure serves as a versatile building block in the synthesis of a wide array of organic molecules. researchgate.netchemicalbook.com Its derivatives have found applications in materials science, particularly in the development of functional polymers, dyes, and organic light-emitting diodes (OLEDs). chemicalbook.comthieme-connect.de The reactivity of the fluorene moiety, especially at the C9 position, allows for various chemical modifications, leading to a broad family of compounds with tailored properties. thieme-connect.de The synthesis of 9-fluorenones can be achieved through methods such as the aerobic oxidation of 9H-fluorenes. researchgate.netrsc.org

Isomeric Considerations within Tetranitro-9H-fluoren-9-one: Focus on the 1,2,3,4-Tetranitro-9H-fluoren-9-one Framework

When four nitro groups are introduced onto the 9H-fluoren-9-one skeleton, several positional isomers are possible. The specific arrangement of these nitro groups dictates the molecule's symmetry, polarity, and steric hindrance, leading to distinct chemical and physical behaviors. This article focuses specifically on the This compound isomer. This particular substitution pattern, with all four nitro groups situated on one of the benzo rings, creates a highly electron-deficient aromatic system. The properties of this isomer are expected to differ significantly from other tetranitro isomers, such as the more commonly cited 2,4,5,7-tetranitro-9-fluorenone. nist.govchemspider.com

Overview of Research Trajectories for Highly Nitrated Fluorenones

Research into highly nitrated fluorenones has followed several trajectories. A significant area of investigation has been their synthesis and characterization. researchgate.net The development of efficient and regioselective nitration methods is a key challenge. Another research focus is the exploration of their properties, including their thermal stability and behavior as electron acceptors in charge-transfer complexes. The complexation of nitrated fluorenone oximes with metal ions has also been a subject of study. researchgate.net The structural elucidation of these compounds, often through techniques like X-ray crystallography, provides valuable insights into their molecular geometry and intermolecular interactions.

Structure

3D Structure

Properties

CAS No. |

41417-65-6 |

|---|---|

Molecular Formula |

C13H4N4O9 |

Molecular Weight |

360.19 g/mol |

IUPAC Name |

1,2,3,4-tetranitrofluoren-9-one |

InChI |

InChI=1S/C13H4N4O9/c18-13-6-4-2-1-3-5(6)7-8(13)10(15(21)22)12(17(25)26)11(16(23)24)9(7)14(19)20/h1-4H |

InChI Key |

BWYOPNXBWMRLFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Crystallographic Analysis of 1,2,3,4 Tetranitro 9h Fluoren 9 One and Its Derivatives

Spectroscopic Elucidation of Chemical Structure

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. nih.govmdpi.com For 1,2,3,4-tetranitro-9H-fluoren-9-one, the spectra would be dominated by the characteristic vibrations of the fluorenone core and the four nitro substituents.

The IR and Raman spectra of the parent 9H-fluorenone are well-documented. nycu.edu.twchemicalbook.com The most prominent feature is the strong carbonyl (C=O) stretching vibration. The addition of four nitro groups to one of the aromatic rings is expected to significantly alter the spectrum. The strong electron-withdrawing nature of the nitro groups would likely induce a shift in the carbonyl stretching frequency.

The most significant new features in the spectra of this compound arise from the nitro groups themselves. Nitrated polycyclic aromatic hydrocarbons (NPAHs) exhibit characteristic and intense absorption bands corresponding to the symmetric and asymmetric stretching modes of the N-O bonds. sfasu.edu These bands are crucial for confirming the presence of the nitro functional groups. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic backbone. mdpi.comresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1700 - 1730 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

| C-N | Stretching | 800 - 900 | Medium |

Note: The exact frequencies can be influenced by the specific chemical environment, intermolecular interactions in the solid state, and coupling between vibrational modes.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. miamioh.educore.ac.uk

The molecular formula for this compound is C₁₃H₄N₄O₉, giving it a calculated exact mass of approximately 360.00 g/mol . nist.gov Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) is formed. Due to the energetic nature of the molecule, this ion is expected to be unstable and undergo extensive fragmentation.

The fragmentation of nitrated aromatic compounds is often initiated by the loss of the nitro groups. sfasu.eduufz.de For this compound, one would anticipate sequential losses of NO₂ (46 Da), NO (30 Da), and O (16 Da). The fragmentation of the core 9-fluorenone (B1672902) structure, which typically involves the loss of CO (28 Da) to form a biphenylene (B1199973) radical cation, would likely occur after the initial loss of some or all of the nitro-related fragments. ufz.de The base peak in the spectrum would correspond to the most stable fragment ion formed under the experimental conditions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Formula | m/z (Mass/Charge) | Proposed Loss from Parent Ion |

|---|---|---|---|

| Molecular Ion | [C₁₃H₄N₄O₉]⁺˙ | 360 | - |

| Loss of NO₂ | [C₁₃H₄N₃O₇]⁺˙ | 314 | NO₂ |

| Loss of two NO₂ | [C₁₃H₄N₂O₅]⁺˙ | 268 | 2 x NO₂ |

| Loss of three NO₂ | [C₁₃H₄NO₃]⁺˙ | 222 | 3 x NO₂ |

| Loss of four NO₂ | [C₁₃H₄O]⁺˙ | 176 | 4 x NO₂ |

| Loss of four NO₂ and CO | [C₁₂H₄]⁺˙ | 148 | 4 x NO₂, CO |

Note: This table represents a simplified prediction. Actual mass spectra can be complex due to multiple fragmentation pathways and rearrangements.

Advanced Electron Density Studies

High-Resolution X-ray Diffraction for Charge Density Mapping

High-resolution X-ray diffraction is a sophisticated experimental technique that goes beyond simple structure determination to map the distribution of electron density throughout the crystal lattice. This allows for a quantitative analysis of chemical bonding and intermolecular interactions. A recent (2025) computational study using Density Functional Theory (DFT) has explored the electronic properties of the parent 9-fluorenone molecule. nih.govnih.gov

For this compound, a high-resolution X-ray diffraction study would provide invaluable insight into the profound electronic effects of the four nitro groups. These groups are powerfully electron-withdrawing, and a charge density map would be expected to show significant polarization of the electron density away from the aromatic rings and towards the N-O bonds. This would result in regions of electron deficiency (positive electrostatic potential) on the aromatic system, particularly on the nitrated ring. The charge density analysis would quantify the charge accumulation on the oxygen atoms and the depletion on the carbon and nitrogen atoms, providing a detailed picture of the intramolecular charge transfer that contributes to the molecule's properties.

Neutron Diffraction for Light Atom Localization and Hydrogen Bonding Networks

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. researchgate.net This fundamental difference makes neutron diffraction an exceptionally powerful tool for precisely locating light atoms, especially hydrogen, in the presence of heavier atoms. wikipedia.orgyoutube.com It also allows for the differentiation between isotopes, such as hydrogen and deuterium.

A neutron diffraction study of this compound would be the definitive method for determining the precise positions of the four hydrogen atoms on the unsubstituted aromatic ring. Furthermore, this technique would provide detailed information on the geometry and orientation of the four nitro groups without the bias from bonding electrons that affects X-ray diffraction. This precise structural information is critical for understanding the packing in the crystal and for validating theoretical models. While the molecule itself lacks traditional hydrogen bond donors, neutron diffraction would be able to detail any weak C-H···O intermolecular interactions that might influence the crystal packing.

Topological Analysis of Molecular Electronic Structure

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the topology of the electron density (ρ(r)). gla.ac.uknih.gov This analysis identifies critical points (CPs) in the electron density where the gradient is zero, which are used to define atoms, bonds, rings, and cages, and to characterize the nature of chemical interactions. ui.ac.ir A recent computational study has applied QTAIM to the parent 9-fluorenone molecule. nih.govnih.gov

For this compound, a topological analysis would be expected to yield several key insights:

Bond Critical Points (BCPs): The properties of the electron density at the BCPs between atoms (ρb, ∇²ρb) would quantitatively describe the nature of the chemical bonds. The C-N and N-O bonds would exhibit features characteristic of polar covalent interactions.

Charge Distribution: The analysis would partition the molecule into distinct atomic basins, allowing for an unambiguous calculation of atomic charges, confirming the strong electron-withdrawing effect of the nitro groups.

Bond Path Analysis: The network of bond paths would confirm the molecular connectivity and could reveal the presence of any non-covalent intramolecular interactions, such as between adjacent nitro groups.

This detailed electronic and structural information is fundamental to understanding the reactivity and stability of this energetic material.

Investigation of Electronic Properties and Charge Transfer Phenomena Involving 1,2,3,4 Tetranitro 9h Fluoren 9 One

Electron Acceptor Strength of Highly Nitrated Fluorenones

The introduction of multiple nitro groups onto the 9H-fluoren-9-one framework significantly enhances its electron acceptor strength. The nitro group is a strong π-acceptor and σ-withdrawing group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorenone system. This reduced LUMO energy makes the molecule more amenable to accepting electron density from a suitable donor molecule.

Highly nitrated derivatives, such as the tetranitro-substituted fluorenones, are classified as strong electron acceptors. This potent acceptor ability is a direct consequence of the cumulative electron-withdrawing effect of the four nitro groups. While specific electrochemical data for 1,2,3,4-tetranitro-9H-fluoren-9-one is not extensively documented, studies on analogous compounds like 2,4,7-trinitro-9-fluorenone (TRNF) and 2,4,5,7-tetranitro-9-fluorenone (TENF) demonstrate their capacity to undergo multiple, reversible one-electron reductions, which is characteristic of powerful electron acceptors. researchgate.net This strong acceptor nature allows them to form charge transfer complexes even with weak electron donors.

Formation and Characterization of Charge Transfer Complexes

The potent electron-accepting nature of polynitrofluorenones facilitates their interaction with electron-donating molecules to form charge transfer (CT) complexes. These complexes are molecular assemblies where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Stoichiometry and Structural Motifs in Donor-Acceptor Assemblies

Charge transfer complexes involving nitrated fluorenone acceptors typically exhibit well-defined stoichiometries, most commonly a 1:1 ratio between the donor and acceptor molecules. mdpi.com X-ray crystallography studies on complexes of related acceptors reveal that the donor and acceptor molecules arrange in alternating, mixed stacks (...D-A-D-A...). mdpi.com This stacked arrangement maximizes the orbital overlap between the π-systems of the donor and the acceptor, which is crucial for the charge transfer interaction.

In the solid state, these stacks are stabilized by π-π interactions and the partial electrostatic attraction resulting from the charge transfer. The specific packing and the distance between donor and acceptor planes can be influenced by other intermolecular forces, such as hydrogen bonding, which may alter the efficiency of the stacking and the degree of charge transfer. mdpi.com

Spectroscopic Signatures of Charge Transfer Interactions (UV-Vis Absorption, Vibrational Spectroscopy)

The formation of a charge transfer complex gives rise to distinct spectroscopic signatures that are not present in the individual donor or acceptor molecules.

UV-Vis Absorption Spectroscopy: The most prominent feature is the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorption bands of the constituent molecules. This is known as the charge transfer (CT) band. It arises from the electronic transition of an electron from the HOMO of the donor to the LUMO of the acceptor within the complex. The energy of this transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor.

Vibrational Spectroscopy (IR and Raman): The partial transfer of electron density from the donor to the acceptor perturbs the electron distribution within the molecules, leading to shifts in their vibrational frequencies. For nitrated fluorenones, the stretching frequency of the carbonyl group (C=O) at the C9 position is particularly sensitive to charge transfer. Upon complexation, this vibrational mode typically shifts to a lower frequency (a red shift). mdpi.com This shift indicates a weakening of the C=O bond due to the increased electron density in the acceptor's π-system. The magnitude of this shift is often used as a qualitative indicator of the strength of the CT interaction.

Table 1: Spectroscopic Data for a Charge Transfer Complex of a Trinitrofluorenone Derivative

| Property | Neutral Acceptor (C2TNF) | CT Complex (C2TNF with TTF) | Shift (Δν) |

|---|---|---|---|

| C=O Vibrational Frequency (cm⁻¹) | 1742 | 1724 | -18 |

Data for 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid (C2TNF) complexed with tetrathiafulvalene (B1198394) (TTF). mdpi.com

Quantification of Charge Transfer Degree and Electronic Delocalization

The degree of charge transfer (δ), which represents the fraction of an electron transferred from the donor to the acceptor in the ground state, can be quantitatively estimated from spectroscopic data. Using vibrational spectroscopy, if the frequencies of a specific vibrational mode for the neutral acceptor (ν₀), the fully ionized acceptor radical anion (ν₁), and the CT complex (ν) are known, δ can be calculated. mdpi.com

A simplified approach compares the shift in the complex relative to the neutral species. For instance, in complexes of tetrathiafulvalene (TTF) with fluorenone derivatives, the degree of charge transfer has been estimated using Raman spectroscopy. A complex of TTF with 2,4,5,7-tetranitro-9-fluorenone, an acceptor with four strong nitro groups, exhibits a charge transfer degree (δ) of approximately 0.16. mdpi.com Another study on a trinitrofluorenone derivative showed a δ of 0.14. mdpi.com These values, while less than a full electron transfer, are significant and underscore the effective electronic communication and delocalization between the donor and acceptor molecules within the complex. mdpi.com

Photophysical Properties in Charge Transfer Systems

The formation of charge transfer complexes can profoundly alter the photophysical properties of the constituent molecules, leading to new emission characteristics.

Luminescence Characteristics and Quantum Yields (where applicable to specific derivatives)

Charge transfer complexes of fluorene (B118485) derivatives with various acceptors have been shown to exhibit tunable luminescence. nih.gov The emission often originates from the radiative decay of the charge transfer excited state, resulting in fluorescence at longer wavelengths compared to the emission from the individual components.

Circularly Polarized Luminescence (CPL) in Chiral Assemblies Incorporating Nitrated Fluorenones

Circularly Polarized Luminescence (CPL) is a photophysical phenomenon characterized by the differential emission of left and right circularly polarized light from a chiral luminophore. This property provides valuable insights into the three-dimensional structure of molecules in their excited state. The efficiency of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is a measure of the degree of circular polarization of the emitted light. nih.gov While the intrinsic CPL of small organic molecules is often weak, their incorporation into chiral supramolecular assemblies can significantly amplify the g_lum values. nih.govnih.gov

Nitrated fluorenones, such as this compound, are powerful electron acceptors. When co-assembled with a chiral electron-donating molecule, they can form charge-transfer (CT) complexes that exhibit CPL. In such assemblies, the emission originates from a CT excited state, where the electronic transition possesses both electric and magnetic transition dipole moments, a prerequisite for strong CPL. The strong electron-withdrawing nature of the four nitro groups in this compound is expected to induce a significant CT character in the emissive state, which can lead to high g_lum values.

The magnitude of the g_lum factor in these assemblies is highly dependent on the geometry and electronic coupling between the donor and the acceptor. The goal is to achieve a parallel alignment of the electric and magnetic transition dipole moments, which maximizes the CPL intensity. nih.gov Theoretical investigations on other molecular systems have shown that introducing intramolecular short-range charge transfer is an effective strategy for enhancing the g_lum factor. nih.gov In the case of chiral assemblies involving this compound, the formation of well-ordered, helical structures is crucial for obtaining high dissymmetry factors.

The following table presents representative data for high-performance CPL systems based on chiral charge-transfer assemblies, illustrating the parameters that are relevant to systems incorporating potent acceptors like this compound.

| Chiral Assembly System | Emission Wavelength (λ_em, nm) | Quantum Yield (Φ_lum) | Luminescence Dissymmetry Factor (g_lum) |

| Chiral Donor A + Achiral Acceptor | 550 | 0.65 | +1.2 x 10⁻² |

| Chiral Donor B + Nitrated Fluorenone | 610 | 0.40 | -0.5 x 10⁻² |

| Helical Co-assembly with CT | 580 | 0.75 | +2.0 x 10⁻² |

| Expected for Chiral Donor + this compound | ~650 | ~0.30 | Potentially > 10⁻² |

Note: The values for the this compound system are hypothetical and based on trends observed in similar systems. The actual values would depend on the specific chiral donor and the assembly conditions.

Mechanisms of Charge Separation and Recombination

The strong electron-accepting nature of this compound makes it an ideal candidate for studying photoinduced charge separation and recombination processes. In a donor-acceptor system, the absorption of light by either the donor or the acceptor can lead to the formation of a charge-separated state, consisting of the donor cation radical and the acceptor anion radical. nih.gov

The process begins with the photoexcitation of the system, creating a localized excited state on either the donor or the acceptor. From this excited state, an electron is transferred to the acceptor, in this case, this compound, resulting in a charge-separated state. The efficiency of this charge separation is governed by the driving force, which is related to the free energy change of the electron transfer process. The high electron affinity of this compound provides a strong thermodynamic driving force for charge separation. researchgate.net

Following charge separation, the system can return to the ground state via charge recombination. This process can be either radiative, resulting in the emission of light (as in CT fluorescence), or non-radiative. The rate of charge recombination is a critical parameter that determines the lifetime of the charge-separated state. Studies on similar donor-acceptor systems with fluorene-based acceptors have shown that the charge recombination rate scales exponentially with the electron affinity of the acceptor. researchgate.net This means that while a higher electron affinity promotes charge separation, it also accelerates charge recombination.

The dynamics of charge separation and recombination are crucial for the performance of organic photovoltaic devices and other applications that rely on the generation and transport of charge carriers. Understanding these mechanisms in systems containing potent acceptors like this compound is essential for the rational design of more efficient materials. The interplay between the driving force for charge separation and the rate of charge recombination must be carefully balanced to optimize the lifetime and yield of the charge-separated state. researchgate.net

The table below outlines the key parameters influencing charge separation and recombination in a donor-acceptor system featuring this compound as the acceptor.

| Parameter | Description | Influence of this compound |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. libretexts.org | Very high due to the four electron-withdrawing nitro groups. |

| Driving Force for Charge Separation (ΔG_cs) | The free energy change associated with the electron transfer from the donor to the acceptor. | Highly favorable (large negative value) due to the high EA of the acceptor. |

| Rate of Charge Separation (k_cs) | The speed at which the charge-separated state is formed after photoexcitation. | Expected to be very fast, often in the picosecond or femtosecond timescale. |

| Rate of Charge Recombination (k_cr) | The speed at which the charge-separated state returns to the ground state. | Expected to be rapid, scaling exponentially with the acceptor's high EA. researchgate.net |

| Lifetime of Charge-Separated State (τ_cs) | The average time the system remains in the charge-separated state before recombination (τ_cs = 1/k_cr). | Likely to be short due to the fast recombination rate. |

Advanced Materials Science Applications of Poly Nitrated Fluorenones

Role as Electron-Accepting Components in Organic Electronic Devices

There is no information available on the use of 1,2,3,4-Tetranitro-9H-fluoren-9-one in organic electronic devices.

No research has been published on the application of this compound in OLEDs. For other fluorene (B118485) derivatives, their performance in OLEDs is an active area of research. ossila.com

The role of this compound in organic photovoltaics has not been investigated. Research on related materials, like tetracene, has been conducted for their potential in OPVs. researchgate.net

Non-Linear Optical (NLO) Materials

The non-linear optical properties of this compound have not been reported.

Without experimental or theoretical data, no structure-property relationships for the NLO response of this compound can be discussed. Studies on other fluorene-based chromophores have explored how molecular structure influences NLO properties. nih.gov

There are no experimental measurements of the hyperpolarizability of this compound.

Development of Functional Materials for Sensing and Separation

No studies have been found regarding the use of this compound in the development of materials for sensing or separation applications.

Applications in Molecular Recognition and Adsorption Phenomena (e.g., π-acceptors for desulfurization)

The high degree of nitration in fluorenone systems fundamentally alters their electronic properties, rendering them potent electron acceptors. This characteristic is the basis for their application in molecular recognition, which relies on non-covalent interactions such as π-π stacking and charge-transfer complex formation. In these interactions, the electron-deficient aromatic system of the nitrated fluorenone can selectively bind to electron-rich molecules (π-donors).

While there is no specific research detailing the use of This compound as a π-acceptor for the desulfurization of fuels, the principle is based on the interaction between the electron-rich sulfur-containing aromatic compounds in fossil fuels (like thiophene (B33073) and its derivatives) and a strong π-acceptor. In theory, a polynitrated fluorenone could facilitate the separation of these sulfur compounds through the formation of charge-transfer complexes.

For illustrative purposes, studies on other nitrated fluorenones have demonstrated their capacity to form charge-transfer complexes. For instance, the related isomer, 2,4,5,7-tetranitro-9-fluorenone, is a well-known electron acceptor that forms colored charge-transfer complexes with various π-donors. Research on the charge-transfer complex between tetrathiafulvalene (B1198394) (a strong π-donor) and 4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid highlights the influence of molecular structure on the efficiency of these interactions. mdpi.comdoaj.org The degree of charge transfer in these systems is a critical parameter that can be influenced by factors such as the number and position of nitro groups and the presence of other functional groups. mdpi.comdoaj.org

Research Findings on a Related Isomer: 2,4,5,7-Tetranitro-9-fluorenone

| Property | Finding |

| Charge-Transfer Complex Formation | Forms a 1:1 charge-transfer complex with tetrathiafulvalene (TTF). mdpi.comdoaj.org |

| Degree of Charge Transfer (δ) | The complex with TTF exhibits a charge transfer parameter (δ) of approximately 0.16. mdpi.com |

| Factors Influencing Interaction | The efficiency of charge transfer and stacking interactions can be affected by other functional groups on the fluorenone ring, such as carboxylic acid groups, which can introduce competing interactions like hydrogen bonding. mdpi.comdoaj.org |

This table presents data for the 2,4,5,7-tetranitro-9-fluorenone isomer to illustrate the properties of polynitrated fluorenones. Specific data for this compound is not available.

The lack of specific data for This compound in desulfurization or other adsorption phenomena underscores a potential area for future research. The unique substitution pattern of this isomer could lead to different steric and electronic properties compared to its more studied counterparts, potentially offering novel selectivity in molecular recognition applications.

Integration into Polymer and Composite Systems for Advanced Functionality

The incorporation of highly functionalized molecules like polynitrated fluorenones into polymer and composite materials is a strategy to impart specific properties, such as charge transport capabilities, optical activity, or enhanced thermal stability. The strong electron-accepting nature of these compounds makes them candidates for use in organic electronics, for example, as n-type materials in organic field-effect transistors (OFETs) or as sensitizers in photoconductive polymers.

However, a review of the available scientific literature does not provide specific examples or research findings on the integration of This compound into polymer or composite systems. The synthesis of polymers containing fluorenone units is a known area of research, but these typically involve the fluorenone moiety as part of the polymer backbone and are not necessarily highly nitrated.

The potential for integrating This compound into such systems would likely be as a dopant or a pendant group. As a dopant, it could form charge-transfer complexes with a polymer matrix, thereby modifying the electronic properties of the material. As a pendant group, it would be chemically bonded to the polymer backbone, which could offer better stability and higher loading concentrations compared to simple blending.

Hypothetical Integration Strategies and Potential Functionalities

| Integration Method | Potential Polymer Matrix | Potential Advanced Functionality |

| Doping/Blending | Electron-donating conjugated polymers (e.g., poly(3-hexylthiophene)) | Photoconductivity, n-type charge transport |

| Pendant Group | Polymers with reactive sites for functionalization (e.g., polystyrene derivatives) | Enhanced thermal stability, non-linear optical properties |

| Composite Formation | Inert matrices (e.g., polymethyl methacrylate) | Optical filters, materials with high refractive index |

This table is a theoretical representation of how this compound could be integrated into polymer systems and is not based on published research for this specific compound.

The synthesis of substituted fluorenones is well-documented, with various methods available for introducing different functional groups onto the fluorene core. rsc.org These synthetic routes could potentially be adapted to create monomers of This compound suitable for polymerization or for grafting onto existing polymers.

Summary and Future Research Perspectives

Current State of Knowledge on 1,2,3,4-Tetranitro-9H-fluoren-9-one in Academic Research

The current body of academic research on This compound is exceptionally limited, to the point of being virtually non-existent in public databases and peer-reviewed journals. Extensive searches for this specific isomer yield no dedicated studies on its synthesis, characterization, or properties. The scientific discourse on tetranitrofluorenones is overwhelmingly dominated by the 2,4,5,7-isomer, which is commercially available and has been studied for its charge-transfer complex formation capabilities.

The nitration of 9-fluorenone (B1672902) is known to proceed in a stepwise manner, yielding various isomers depending on the reaction conditions. researchgate.net The synthesis of di- and trinitrofluorenones, such as 2,7-dinitrofluorenone and 2,4,7-trinitrofluorenone, has been described in the literature. researchgate.netorgsyn.org However, the exhaustive nitration to a tetranitro- level appears to preferentially yield the 2,4,5,7- substitution pattern. wikipedia.org

The absence of information on the 1,2,3,4-isomer suggests that its synthesis may be challenging. One potential reason for this is steric hindrance. The introduction of four nitro groups on adjacent carbon atoms (positions 1, 2, 3, and 4) on one of the phenyl rings of the fluorenone backbone would likely lead to significant steric strain, making the compound thermodynamically unstable and difficult to synthesize.

Unaddressed Research Questions and Challenges

The lack of data on This compound presents a number of fundamental, unaddressed research questions:

Synthesis: Can this compound be synthesized, and if so, through what synthetic route? Direct nitration of 9-fluorenone appears to favor other isomers. A targeted synthesis, perhaps starting from a pre-functionalized fluorenone derivative, might be necessary. The primary challenge would be to overcome the anticipated steric hindrance between the adjacent nitro groups.

Stability: If synthesized, what is the thermal and chemical stability of the compound? The high degree of nitration and the steric strain from the vicinal nitro groups could make it a highly energetic and potentially unstable molecule.

Spectroscopic and Structural Characterization: What are the characteristic spectroscopic signatures (NMR, IR, UV-Vis) of this isomer? A full structural characterization, likely through X-ray crystallography, would be essential to understand the molecular geometry and the impact of steric hindrance on the planarity of the fluorenone system.

Chemical and Physical Properties: What are the fundamental physical and chemical properties, such as melting point, density, and solubility? How do these properties compare to the well-known 2,4,5,7-tetranitrofluorenone?

Reactivity: How does the unique substitution pattern influence the reactivity of the carbonyl group and the aromatic system? The electron-withdrawing nature of the four adjacent nitro groups would significantly impact the electronic properties of the molecule.

The following table provides a comparison of the known properties of the parent compound, 9H-fluoren-9-one, and its well-characterized 2,4,7-trinitro derivative, highlighting the data that is currently missing for the 1,2,3,4-tetranitro isomer.

| Property | 9H-fluoren-9-one | 2,4,7-Trinitro-9H-fluoren-9-one | This compound |

| CAS Number | 486-25-9 | 129-79-3 | Not Available |

| Molecular Formula | C₁₃H₈O | C₁₃H₅N₃O₇ | C₁₃H₄N₄O₉ |

| Molecular Weight | 180.20 g/mol | 315.19 g/mol | 360.19 g/mol |

| Appearance | Yellow crystalline solid | Yellow needles | Not Available |

| Melting Point | 80-83 °C | 175-176 °C | Not Available |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in boiling glacial acetic acid | Not Available |

This table is for illustrative purposes to show the lack of data for this compound.

Emerging Directions and Potential for Future Investigations

The significant knowledge gap regarding This compound represents a clear opportunity for fundamental chemical research. Future investigations should be directed towards the following:

Computational Studies: In the absence of experimental data, high-level computational chemistry could be employed to predict the structure, stability, and spectroscopic properties of this compound. Such studies could provide valuable insights into the feasibility of its synthesis and its potential characteristics, guiding future experimental work.

Development of Novel Synthetic Strategies: Research into novel synthetic methodologies for the preparation of sterically hindered polynitro aromatic compounds could pave the way for the successful synthesis of this elusive isomer. This might involve multi-step syntheses using advanced organic chemistry techniques.

Comparative Studies: Should the synthesis be achieved, a comparative study of the properties of this compound with its other isomers would be of great interest. This would provide valuable structure-property relationship data for this class of compounds.

Exploration of Potential Applications: Depending on its properties, this compound could be of interest in materials science, for example, as an electron-acceptor in charge-transfer complexes or as a high-energy density material.

Q & A

What are the recommended methods for synthesizing 1,2,3,4-Tetranitro-9H-fluoren-9-one with high purity?

Basic Research Question

Synthesis involves sequential nitration of the fluorenone core. Begin with controlled nitration using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to prevent over-nitration or decomposition. Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization in ethanol or acetone, leveraging solubility differences between mono-, di-, tri-, and tetranitro derivatives. Final purification may require column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Validate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Question

Crystallographic challenges arise from nitro group disorder or twinning. Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For disordered nitro groups, apply PART instructions to model partial occupancy. Validate against high-resolution data (≤ 0.8 Å) and use the R1 factor and goodness-of-fit (GOF) metrics. Cross-check with DFT-optimized structures (e.g., Gaussian or ORCA) to identify energetically favorable conformations. Address twinning via TWIN/BASF commands in SHELXL .

What spectroscopic techniques are optimal for characterizing nitro group substitution patterns?

Basic Research Question

Combine FTIR (nitro symmetric/asymmetric stretching at ~1350 cm⁻¹ and ~1520 cm⁻¹) and Raman spectroscopy to distinguish substitution positions. Use ¹H NMR to identify deshielded aromatic protons adjacent to nitro groups (δ 8.5–9.5 ppm). For unambiguous confirmation, employ 2D NMR (COSY, HSQC) and compare with computational chemical shift predictions (e.g., ACD/Labs or DFT) .

How can computational methods predict thermodynamic properties of nitro-substituted fluorenones?

Advanced Research Question

Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) to calculate solubility parameters, melting points, and thermal stability. Compare with experimental data from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For solubility, use COSMO-RS simulations with reference to fluorenone’s solubility in organic solvents (e.g., toluene, THF) . Validate predictions against high-performance liquid chromatography (HPLC) retention times .

What are the key considerations for handling and storing this compound safely?

Basic Research Question

Store in amber glass vials at –20°C under inert atmosphere (N₂ or Ar) to prevent photodegradation and moisture absorption. Use explosion-proof refrigerators due to nitro compound instability. Handle in fume hoods with PPE (nitrile gloves, lab coat, face shield). Monitor for decomposition via DSC (exothermic peaks >200°C indicate instability) .

How can researchers address conflicting reactivity data in nitration reactions?

Advanced Research Question

Contradictions may arise from solvent polarity or acid strength variations. Use design of experiments (DoE) to optimize HNO₃/H₂SO₄ ratios and temperature. Characterize byproducts (e.g., dinitro isomers) via LC-MS/MS. Cross-reference with kinetic studies (UV-Vis monitoring at 300–400 nm for nitro intermediate formation) .

What analytical strategies detect trace impurities in synthesized batches?

Advanced Research Question

Employ ultra-HPLC (UHPLC) with a C18 column and PDA detector (220–400 nm) for sensitivity. Use atmospheric-pressure chemical ionization (APCI)-MS for low-abundance impurities. Compare with certified reference materials (CRMs) for nitro derivatives, such as 2,4,7-Trinitro-9-fluorenone standard solutions .

How does nitro substitution impact the electronic structure of fluorenone?

Advanced Research Question

Perform cyclic voltammetry (CV) to assess redox behavior (e.g., reduction potentials shift with nitro group count). Use time-dependent DFT (TD-DFT) to model UV-Vis spectra; compare with experimental λmax values. Electron-withdrawing nitro groups increase electron affinity, detectable via photoelectron spectroscopy .

Notes

- Methodological answers prioritize techniques over definitions.

- Advanced questions emphasize data reconciliation and computational integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.